7-chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
Properties
IUPAC Name |
7-chloro-5-[(4-methoxyphenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-21-14-5-2-12(3-6-14)11-19-15-10-13(18)4-7-16(15)22-9-8-17(19)20/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWJVTHLXOPRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCSC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the following steps:
Formation of the Benzothiazepine Ring: The benzothiazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminothiophenol derivative and a suitable aldehyde or ketone.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where the benzothiazepine intermediate reacts with a methoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, primary amines, or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepine derivatives.
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that derivatives of benzothiazepine compounds exhibit significant antidiabetic properties. For instance, a series of novel 2,3-dihydro-1,5-benzothiazepines were synthesized and evaluated for their ability to lower blood glucose levels in diabetic models. These compounds demonstrated notable effectiveness in enhancing insulin sensitivity and reducing hyperglycemia without exhibiting toxicity .
Neuropharmacological Effects
Benzothiazepine derivatives have been extensively studied for their neuropharmacological effects, particularly as positive allosteric modulators of the AMPA receptor. This mechanism is crucial for cognitive enhancement and neuroprotection. The compound has shown potential in improving synaptic plasticity and memory function in animal models, suggesting its utility in treating cognitive disorders .
Cardiovascular Applications
Benzothiazepines are also recognized for their vasodilatory effects. Research indicates that they can act as potassium channel openers in vascular smooth muscle, leading to reduced vascular resistance and improved blood flow. This property makes them candidates for developing treatments for hypertension and other cardiovascular diseases .
Synthesis and Mechanism of Action
The synthesis of 7-chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those associated with acetylcholine and serotonin pathways, which are vital for mood regulation and cognitive function .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antidiabetic Activity | Demonstrated significant reduction in blood glucose levels in diabetic rats after administration of benzothiazepine derivatives. | Potential development of new antidiabetic medications with fewer side effects compared to existing therapies. |
| Neuropharmacology Research | Showed enhanced learning and memory retention in mice treated with the compound compared to control groups. | Suggests possible applications in treating Alzheimer's disease and other cognitive impairments. |
| Cardiovascular Study | Found that the compound effectively reduced blood pressure in hypertensive animal models via vasodilation. | Indicates potential use in managing hypertension and related cardiovascular conditions. |
Mechanism of Action
The mechanism of action of 7-chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Ion Channels: Affecting the function of ion channels, which can influence cellular excitability and neurotransmission.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazepin-4(5H)-one Derivatives
Pharmacological and Physicochemical Properties
- Bioactivity: Antidepressant Potential: Substituted benzothiazepinones exhibit serotonin reuptake inhibition, as seen in 5-(dimethylaminoethyl) derivatives . Vasodilation: Alkoxy and alkylthio substituents at positions 7/8 correlate with calcium channel blockade in antihypertensive studies .
- Metabolic Stability : The methoxy group may slow oxidative metabolism compared to hydroxylated analogs (e.g., diltiazem impurities) .
Crystallographic and Conformational Insights
- X-ray studies of 3-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one () reveal planar benzothiazepine rings with dihedral angles influenced by substituents. The 4-methoxybenzyl group induces slight torsional strain, affecting receptor binding pocket compatibility .
Biological Activity
7-Chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 341968-12-5 and a molecular formula of C17H16ClNO2S, has been studied for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClNO2S |
| Molar Mass | 333.83 g/mol |
| CAS Number | 341968-12-5 |
| Synonyms | 7-chloro-5-(4-methoxyphenyl)methyl-2,3-dihydro-1,5-benzothiazepin-4-one |
The biological activity of this compound has been linked to its interaction with various neurotransmitter systems. Research indicates that compounds in the benzothiazepine class often exhibit significant activity at GABAergic and glutamatergic receptors, which are crucial for central nervous system (CNS) function.
Pharmacological Studies
- Neurotransmitter Modulation : Studies have shown that this compound may enhance neurotransmitter release in the CNS. For instance, it has been observed to increase levels of acetylcholine and serotonin in specific brain regions, suggesting a potential role in cognitive enhancement and mood regulation .
- Antioxidant Activity : Preliminary investigations indicate that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders .
Case Studies
Case Study 1: Cognitive Enhancement
A study involving animal models demonstrated that administration of this compound led to improved performance in memory tasks. The results suggested that the compound's modulation of neurotransmitter systems could enhance cognitive functions .
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, the compound was found to reduce neuronal damage in models of ischemic stroke. This effect was attributed to its ability to modulate glutamate receptor activity and reduce excitotoxicity .
In Vitro and In Vivo Studies
In vitro studies have highlighted the compound's ability to inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging their action within synaptic clefts. In vivo studies corroborated these findings by demonstrating significant changes in behavioral outcomes following treatment with the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cycloaddition reactions. For example, intermediates like 7-chloro-2-(4-methoxyphenyl)-5-tosyl derivatives are cyclized under basic conditions (e.g., triethylamine) to form the benzothiazepine core . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Q. How is the stereochemistry of the benzothiazepine ring confirmed, and what analytical techniques are essential?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. For example, studies on analogous compounds (e.g., (Z)-3-(4-chlorobenzyl)-1,5-benzothiazepin-4(5H)-one) resolved the dihydrothiazepine ring conformation (chair vs. boat) and substituent orientation using SC-XRD (R factor < 0.05) . Complementary techniques include NOESY NMR to assess spatial proximity of protons and circular dichroism (CD) for chiral centers .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodology : LogP values (calculated via HPLC) predict lipophilicity, which impacts membrane permeability. Stability under physiological pH (e.g., phosphate buffer at pH 7.4) should be tested via UV-Vis or LC-MS over 24–72 hours. For example, related benzothiazepines show degradation <10% at 37°C, making them suitable for cell-based assays .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., calcium channels)?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against known targets like L-type calcium channels (PDB: 6JPA) identifies binding affinity and key residues. For instance, the 4-methoxybenzyl group may form hydrophobic interactions with Phe-1142, while the chloro substituent enhances electronegativity for polar contacts . MD simulations (NAMD/GROMACS) over 100 ns validate stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. cardiovascular effects)?
- Methodology :
- Dose-Response Analysis : Test compound efficacy across concentrations (nM–μM) to identify biphasic effects (e.g., pro-apoptotic at low doses vs. cytotoxic at high doses) .
- Off-Target Profiling : Use kinase/GPCR panels (Eurofins) to assess selectivity. For example, benzothiazepines may inhibit EGFR tyrosine kinase (IC50 ~2 μM) while modulating calcium flux (EC50 ~50 nM) .
- Transcriptomics : RNA-seq of treated cells (e.g., HeLa) reveals pathway enrichment (e.g., apoptosis vs. ion transport) .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodology :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Common sites of oxidation include the methoxybenzyl group .
- Bioisosteric Replacement : Replace the 7-chloro substituent with trifluoromethyl (CF3) to reduce CYP450-mediated dehalogenation. For example, CF3 analogs of related benzothiazepines show 3-fold longer half-lives in plasma .
- Prodrug Design : Introduce ester moieties at the 4-position to improve solubility and slow hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
